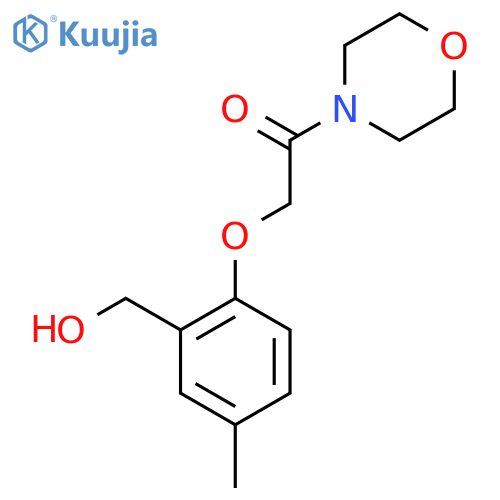Cas no 1272933-66-0 (2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone)

1272933-66-0 structure
商品名:2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone
CAS番号:1272933-66-0
MF:C14H19NO4
メガワット:265.30496430397
CID:5207395
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone 化学的及び物理的性質
名前と識別子
-
- 2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone
- 2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone
-
- インチ: 1S/C14H19NO4/c1-11-2-3-13(12(8-11)9-16)19-10-14(17)15-4-6-18-7-5-15/h2-3,8,16H,4-7,9-10H2,1H3
- InChIKey: SXPJUGZFBZSZBC-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(COC2C=CC(C)=CC=2CO)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 291
- トポロジー分子極性表面積: 59
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609263-1g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 1g |
¥1512.0 | 2023-04-03 | |
| Chemenu | CM492316-1g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 1g |
$218 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668755-10g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethan-1-one |
1272933-66-0 | 98% | 10g |
¥13582.00 | 2024-08-09 | |
| Chemenu | CM492316-5g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 5g |
$647 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD609263-5g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethanone |
1272933-66-0 | 97% | 5g |
¥4529.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668755-5g |
2-(2-(Hydroxymethyl)-4-methylphenoxy)-1-morpholinoethan-1-one |
1272933-66-0 | 98% | 5g |
¥8908.00 | 2024-08-09 |
2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone 関連文献
-
1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
1272933-66-0 (2-(2-Hydroxymethyl-4-methyl-phenoxy)-1-morpholin-4-yl-ethanone) 関連製品
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
